(2S,3S)-2-amino-3-(4-hydroxyphenyl)-4-methylpentanoic acid
Overview
Description
(2S,3S)-2-amino-3-(4-hydroxyphenyl)-4-methylpentanoic acid is a chiral amino acid derivative. It is known for its role in various biological processes and its potential applications in medicinal chemistry. This compound is characterized by the presence of an amino group, a hydroxyphenyl group, and a methyl group attached to a pentanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-amino-3-(4-hydroxyphenyl)-4-methylpentanoic acid typically involves stereoselective methods to ensure the correct chiral configuration. One common approach is the use of chiral catalysts or chiral auxiliaries to achieve the desired stereochemistry. For example, the stereoselective synthesis can be achieved through the reaction of an appropriate chiral amine with a protected hydroxyphenyl ketone, followed by deprotection and further functional group transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale stereoselective synthesis using optimized reaction conditions and catalysts to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-amino-3-(4-hydroxyphenyl)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the amino group can produce primary or secondary amines.
Scientific Research Applications
(2S,3S)-2-amino-3-(4-hydroxyphenyl)-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its role in enzyme catalysis and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a component in peptide-based therapies.
Mechanism of Action
The mechanism of action of (2S,3S)-2-amino-3-(4-hydroxyphenyl)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in metabolic pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but lacks the methyl group on the pentanoic acid backbone.
(2S,3S)-2-amino-3-(4-hydroxyphenyl)butanoic acid: Similar structure but has a different alkyl chain length.
Uniqueness
The presence of the methyl group on the pentanoic acid backbone of (2S,3S)-2-amino-3-(4-hydroxyphenyl)-4-methylpentanoic acid distinguishes it from other similar compounds. This structural feature can influence its chemical reactivity, biological activity, and binding interactions, making it a unique compound with specific applications in research and industry .
Properties
IUPAC Name |
(2S,3S)-2-amino-3-(4-hydroxyphenyl)-4-methylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-7(2)10(11(13)12(15)16)8-3-5-9(14)6-4-8/h3-7,10-11,14H,13H2,1-2H3,(H,15,16)/t10-,11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYZTHVAWKERSM-QWRGUYRKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)O)C(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=C(C=C1)O)[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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